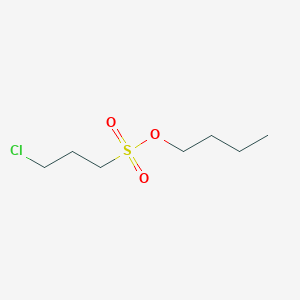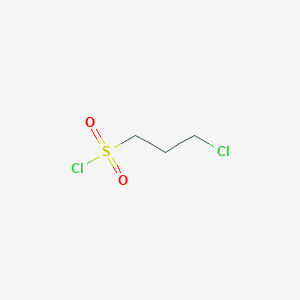
Butyl 3-chloropropylsulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl 3-chloropropylsulfonate is an organic sulfur compound with the chemical formula C7H15ClO3S. It is a colorless to light yellow liquid with a pungent odor. This compound is soluble in organic solvents such as ethanol, dichloromethane, and methanol, but it is insoluble in water .
Métodos De Preparación
The preparation of Butyl 3-chloropropylsulfonate typically involves the reaction of 3-chloropropanesulfonic acid with butanol. The specific steps are as follows :
- In an appropriate reaction vessel, mix 3-chloropropanesulfonic acid and butanol in molar proportions.
- The reaction is carried out under suitable temperature and pressure conditions.
- After the reaction is complete, the product is purified and separated by distillation or other methods to obtain this compound.
Análisis De Reacciones Químicas
Butyl 3-chloropropylsulfonate undergoes various types of chemical reactions, including substitution reactions. Common reagents and conditions used in these reactions include nucleophiles such as amines or alcohols, which can replace the chlorine atom in the compound. The major products formed from these reactions depend on the specific nucleophile used .
Aplicaciones Científicas De Investigación
Butyl 3-chloropropylsulfonate has several applications in scientific research, including :
Chemical Intermediate: It is commonly used as an intermediate in organic synthesis to prepare other compounds.
Drug Manufacturing: The compound can be used to synthesize certain drugs and drug intermediates.
Catalyst: It can serve as a ligand for some catalysts in various chemical reactions.
Mecanismo De Acción
The mechanism of action of Butyl 3-chloropropylsulfonate involves its ability to act as an electrophile due to the presence of the chlorine atom. This makes it reactive towards nucleophiles, facilitating substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used .
Comparación Con Compuestos Similares
Butyl 3-chloropropylsulfonate can be compared with other similar compounds such as 3-chloropropanesulfonic acid butyl ester and 3-chloro-1-propanesulfonic acid butyl ester . These compounds share similar chemical structures and reactivity patterns but may differ in their specific applications and reactivity conditions. The uniqueness of this compound lies in its specific use as an intermediate in organic synthesis and its role as a ligand in catalytic reactions.
Propiedades
IUPAC Name |
butyl 3-chloropropane-1-sulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15ClO3S/c1-2-3-6-11-12(9,10)7-4-5-8/h2-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJHBOVFGBJXYQE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOS(=O)(=O)CCCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90437523 |
Source


|
| Record name | Butyl 3-chloropropylsulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90437523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146475-47-0 |
Source


|
| Record name | Butyl 3-chloropropylsulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90437523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chloro-propane-1-sulfonic acid butyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[4-(2-Chlorophenyl)-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-2-yl]-2-propyn-1-ol](/img/structure/B28725.png)








